Product packaging for 2-(3-Tert-butyl-phenoxymethyl)-oxirane(Cat. No.:CAS No. 5002-99-3)

2-(3-Tert-butyl-phenoxymethyl)-oxirane

Cat. No.: B8543079
CAS No.: 5002-99-3
M. Wt: 206.28 g/mol
InChI Key: BIDCSWWLNMDWEZ-UHFFFAOYSA-N
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Description

Significance of Oxirane Moieties as Key Synthetic Intermediates

Oxiranes, also known as epoxides, are three-membered cyclic ethers that serve as highly valuable intermediates in organic synthesis. The defining characteristic of the oxirane ring is its significant ring strain, which renders it susceptible to ring-opening reactions by a wide array of nucleophiles. masterorganicchemistry.com This inherent reactivity is the cornerstone of their utility, allowing for the stereospecific and regioselective introduction of vicinal functional groups, a common motif in complex natural products and pharmaceuticals.

The transformation of alkenes into epoxides is a fundamental process, enabling the conversion of a planar, achiral moiety into a chiral, three-dimensional structure. researchgate.net Once formed, the polarized carbon-oxygen bonds of the oxirane ring can be cleaved under both acidic and basic conditions. researchgate.net This versatility facilitates the synthesis of a diverse range of compounds, including diols, amino alcohols, and ethers, making oxiranes indispensable building blocks in the construction of complex molecular architectures. ontosight.ai Their importance extends from laboratory-scale synthesis to large-scale industrial processes, where they are precursors to polymers, resins, and other high-value chemicals. ontosight.ai

Structural Features and Research Relevance of the Tert-butyl-phenoxymethyl Substituent in Oxirane Systems

The substituent attached to the oxirane ring profoundly influences its chemical behavior. In the case of 2-(3-Tert-butyl-phenoxymethyl)-oxirane, the substituent is a composite of several key structural features that collectively impart unique properties to the molecule.

The tert-butyl group is a common motif in medicinal chemistry and materials science, primarily due to its steric bulk. nih.govhyphadiscovery.com This large alkyl group can create significant steric hindrance, which can influence reaction pathways, enhance the metabolic stability of a molecule by shielding susceptible sites from enzymatic degradation, and confer specific conformational preferences. hyphadiscovery.comnih.gov As an electron-donating group, it also modulates the electronic properties of the aromatic ring to which it is attached. nih.gov

The phenoxy ether linkage connects the sterically demanding tert-butylphenyl group to the oxirane via a methylene (B1212753) bridge. This linkage provides flexibility while also influencing the electron density around the oxirane ring. The aromatic system itself can participate in various non-covalent interactions and serves as a rigid scaffold.

The placement of the tert-butyl group at the meta position (position 3) of the phenoxy ring is significant. This positioning provides steric bulk away from the immediate vicinity of the ether linkage, which may allow for more subtle stereoelectronic control over the oxirane's reactivity compared to a more sterically encumbering ortho substitution. The combined electronic and steric effects of the 3-tert-butyl-phenoxymethyl group are expected to influence the regioselectivity of nucleophilic attack on the two distinct carbons of the oxirane ring, making it a subject of interest for synthetic chemists.

Scope and Strategic Research Objectives for this compound Investigations

The unique structural characteristics of this compound present several strategic objectives for advanced chemical research. These investigations aim to fully characterize its synthetic potential and explore its utility as a specialized building block.

Key research objectives include:

Development of Stereoselective Synthetic Routes: A primary goal is the establishment of efficient and highly stereoselective methods for the synthesis of both enantiomers of this compound. This would likely involve asymmetric epoxidation of a corresponding allylic ether precursor.

Systematic Investigation of Ring-Opening Reactions: A thorough study of the regioselectivity and stereoselectivity of its ring-opening reactions with a diverse panel of nucleophiles (e.g., amines, thiols, alcohols, organometallics) is crucial. This research would map the directing influence of the bulky 3-tert-butyl-phenoxymethyl substituent under various catalytic conditions (acidic, basic, and metal-catalyzed).

Application as a Synthetic Building Block: A major objective is to leverage this compound as an intermediate in the synthesis of more complex target molecules. The tert-butyl-phenol moiety is a known structural feature in antioxidants and other biologically active compounds. nih.gov Therefore, using this oxirane to construct novel compounds could lead to the discovery of molecules with unique properties.

Exploration in Polymer Chemistry: Given the role of epoxides as monomers in polymerization reactions, investigating the potential of this compound to form novel polymers is a valid research direction. ontosight.ai The bulky substituent could impart interesting physical properties, such as altered thermal stability, solubility, and morphology, to the resulting polymeric materials.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
This compound5002-99-3C13H18O2206.28
2-(Phenoxymethyl)oxirane122-60-1C9H10O2150.17
2-(4-Tert-butyl-2-methylphenoxymethyl)oxirane847744-32-5C14H20O2220.31

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O2 B8543079 2-(3-Tert-butyl-phenoxymethyl)-oxirane CAS No. 5002-99-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5002-99-3

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-[(3-tert-butylphenoxy)methyl]oxirane

InChI

InChI=1S/C13H18O2/c1-13(2,3)10-5-4-6-11(7-10)14-8-12-9-15-12/h4-7,12H,8-9H2,1-3H3

InChI Key

BIDCSWWLNMDWEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OCC2CO2

Origin of Product

United States

Reactivity and Mechanistic Investigations of 2 3 Tert Butyl Phenoxymethyl Oxirane and Oxirane Analogs

Ring-Opening Reactions of the Oxirane Moiety

The high reactivity of epoxides like 2-(3-Tert-butyl-phenoxymethyl)-oxirane stems from the inherent angle and torsional strain of the three-membered ring. chemistrysteps.com Cleavage of a carbon-oxygen bond relieves this strain, providing a strong thermodynamic driving force for the reaction. These ring-opening reactions can be initiated by either nucleophiles (under neutral or basic conditions) or by acid catalysis, with each pathway exhibiting distinct mechanistic features and regioselectivity. libretexts.org

Nucleophilic Ring Opening Reactions

Under neutral or basic conditions, the ring-opening of an epoxide occurs via a direct nucleophilic attack on one of the ring carbons. This process is a classic example of an SN2 reaction, where the epoxide oxygen acts as the leaving group. chemistrysteps.com Although alkoxides are generally poor leaving groups, the relief of ring strain facilitates the reaction. libretexts.orglibretexts.org

A wide array of potent nucleophiles can be employed to open the oxirane ring of this compound. libretexts.orglibretexts.org The reactivity of the nucleophile is a key factor; strong nucleophiles are required to open the ring without acid catalysis. khanacademy.org

Alcohols and Thiols: In the presence of a base, alcohols (RO⁻) and thiols (RS⁻) are converted into their more nucleophilic alkoxide and thiolate forms, which readily attack the epoxide ring to form β-hydroxy ethers and β-hydroxy thioethers, respectively.

Amines: Amines are effective nucleophiles for epoxide ring-opening, leading to the formation of important amino alcohol structures. libretexts.orgnih.gov

Halides: Halide ions (e.g., Br⁻, I⁻) can act as nucleophiles, though their reactivity is generally lower than that of alkoxides or amines.

Grignard Reagents: Organometallic reagents, such as Grignard reagents (RMgX), are powerful carbon nucleophiles that react with epoxides to form new carbon-carbon bonds. libretexts.orglibretexts.org This reaction is particularly useful for extending carbon chains, typically resulting in a primary alcohol after an acidic workup. libretexts.org

The following table summarizes the expected products from the reaction of this compound with various nucleophiles under basic or neutral conditions, based on the predicted regioselectivity discussed in the next section.

NucleophileReaction ConditionsMajor Product
Methanol (CH₃OH) / NaOCH₃Basic1-(3-tert-butyl-phenoxymethyl)-3-methoxy-propan-2-ol
Ethanethiol (CH₃CH₂SH) / NaHBasic1-(3-tert-butyl-phenoxymethyl)-3-(ethylthio)-propan-2-ol
Ammonia (NH₃)Neutral/Basic1-amino-3-(3-tert-butyl-phenoxymethyl)-propan-2-ol
Sodium Bromide (NaBr)Neutral (Aprotic Solvent)1-bromo-3-(3-tert-butyl-phenoxymethyl)-propan-2-ol
Ethylmagnesium Bromide (CH₃CH₂MgBr)Ethereal Solvent, then H₃O⁺ workup1-(3-tert-butyl-phenoxymethyl)-pentan-2-ol

For unsymmetrical epoxides like this compound, the nucleophile can attack either of the two distinct carbon atoms of the ring. Under basic or neutral conditions, the reaction is governed by sterics, following a typical SN2 pathway. chemistrysteps.comlibretexts.org The nucleophile preferentially attacks the less sterically hindered carbon atom. d-nb.info In the case of this compound, the attack occurs at the terminal (C3) carbon, which is less substituted than the C2 carbon.

The ring-opening of epoxides under basic conditions is a clear-cut SN2 process. libretexts.orgmasterorganicchemistry.com The reaction rate is dependent on the concentration of both the epoxide and the nucleophile. masterorganicchemistry.com The transition state involves a pentacoordinate carbon as the nucleophile attacks and the C-O bond breaks simultaneously. researchgate.net Tertiary carbons in an epoxide are highly sterically hindered, effectively preventing SN2 attack at that position. masterorganicchemistry.com

In contrast, the acid-catalyzed pathway exhibits significant SN1 character, a distinction that fundamentally alters the regiochemical outcome. libretexts.orgmasterorganicchemistry.comyoutube.com While a full carbocation intermediate is not typically formed, the transition state has considerable positive charge buildup on one of the carbon atoms. khanacademy.orgucalgary.ca This mechanistic duality is crucial for controlling the final product structure.

Acid-Catalyzed Ring Opening Reactions

Under acidic conditions, the reaction mechanism for epoxide ring-opening changes significantly. The first step is the protonation of the epoxide oxygen, which creates a much better leaving group (a neutral alcohol). khanacademy.orgucalgary.ca This activation allows even weak nucleophiles, such as water or alcohols, to open the ring. chemistrysteps.com

The regioselectivity of acid-catalyzed ring-opening is primarily controlled by electronic factors rather than sterics. d-nb.infostackexchange.com The nucleophile attacks the carbon atom that can best stabilize the partial positive charge that develops in the transition state. libretexts.orgkhanacademy.org This generally means the attack occurs at the more substituted carbon atom (tertiary > secondary > primary). ucalgary.castackexchange.com

For this compound, the protonated intermediate would have positive charge distributed between the two carbons of the oxirane ring. The C2 carbon is secondary, while the C3 carbon is primary. Therefore, the transition state with partial positive charge on the secondary C2 carbon is more stable. Consequently, the nucleophile will preferentially attack the C2 position. khanacademy.org This outcome is opposite to that observed under basic conditions.

The mechanism is best described as a hybrid between SN1 and SN2. libretexts.orgucalgary.ca While there is significant carbocationic character at the more substituted carbon (SN1-like), the nucleophile still attacks from the backside, leading to inversion of configuration (SN2-like). ucalgary.ca

The following table illustrates the predicted regiochemical outcome for acid-catalyzed reactions of this compound.

Nucleophile/ReagentReaction ConditionsMajor Product
Methanol (CH₃OH)Acidic (e.g., H₂SO₄ cat.)2-(3-tert-butyl-phenoxymethyl)-2-methoxy-ethanol
Water (H₂O)Acidic (e.g., H₃O⁺)1-(3-tert-butyl-phenoxy)-propane-2,3-diol
Hydrobromic Acid (HBr)Acidic2-bromo-1-(3-tert-butyl-phenoxymethyl)-ethanol

Biocatalytic Ring Opening with Epoxide Hydrolases

Enzymatic Hydrolysis for Vicinal Diol Formation

The formation of vicinal diols (1,2-diols) from oxiranes is a synthetically valuable transformation, yielding chiral building blocks crucial for the pharmaceutical and fine chemical industries. nih.gov Enzymatic hydrolysis, facilitated by a class of enzymes known as epoxide hydrolases (EHs), offers a green and highly selective alternative to chemical methods. nih.gov These enzymes catalyze the ring-opening of the oxirane ring via the addition of a water molecule, requiring no cofactors. nih.gov

The primary mechanism of epoxide hydrolases involves a nucleophilic attack on one of the epoxide's carbon atoms by an aspartate residue in the enzyme's active site, forming a covalent ester intermediate. A subsequent hydrolysis of this intermediate, activated by a histidine residue, releases the diol product and regenerates the enzyme. This process typically occurs with high regio- and enantioselectivity. nih.govnih.gov

A significant application of EHs is the desymmetrization of meso-epoxides. This process can theoretically achieve a 100% yield of a single enantiomeric diol product, as it creates two adjacent stereocenters in a single step. acs.orgacs.org Research has led to the discovery of a diverse library of microbial EHs capable of hydrolyzing a wide array of meso-epoxides, including both cyclic and acyclic substrates with alkyl and aryl substituents. acs.orgcapes.gov.brnih.gov While most microbial EHs predominantly yield (R,R)-diols from meso-epoxides, novel enzymes that selectively produce the complementary (S,S)-diols have also been identified, broadening the synthetic utility of this method. acs.org

The table below summarizes the results from screening a library of microbial epoxide hydrolases for the desymmetrization of various meso-epoxides, demonstrating the high yields and enantiomeric excesses achievable.

Table 1: Epoxide Hydrolase-Catalyzed Desymmetrization of Meso-Epoxides

Substrate (meso-Epoxide) Enzyme Source Product Configuration Yield (%) Enantiomeric Excess (ee, %)
Cyclohexene oxide Microbial EH Library (R,R)-Cyclohexane-1,2-diol >99 >99
Cyclopentene oxide Microbial EH Library (R,R)-Cyclopentane-1,2-diol >99 >99
cis-2,3-Epoxybutane Microbial EH Library (2R,3R)-Butane-2,3-diol >99 >99
cis-Stilbene oxide (S,S)-Selective EH (S,S)-1,2-Diphenylethane-1,2-diol >99 99

Data compiled from studies on microbial epoxide hydrolase libraries. acs.orgacs.org

Enantioselective Biotransformations

Beyond direct hydrolysis to diols, enantioselective biotransformations of oxiranes, particularly through kinetic resolution, are a cornerstone of asymmetric synthesis. Kinetic resolution of a racemic epoxide mixture relies on an enzyme that preferentially reacts with one enantiomer, leaving the unreacted enantiomer in high optical purity. The maximum theoretical yield for the unreacted enantiomer is 50%. cas.cz

Lipases are among the most versatile and widely used enzymes for the kinetic resolution of racemic alcohols, which can be derived from the initial hydrolysis of oxiranes. jocpr.comnih.gov These enzymes catalyze enantioselective acylation (esterification) or deacylation (hydrolysis) reactions in organic solvents. nih.gov The commercial availability, broad substrate tolerance, and high stability of lipases like Candida antarctica lipase (B570770) B (CAL-B) make them particularly suitable for industrial applications. jocpr.comnih.gov

For example, the kinetic resolution of racemic secondary alcohols, which are structurally related to the diols formed from oxiranes, is highly efficient. jocpr.com In a typical lipase-catalyzed resolution, an acyl donor like vinyl acetate (B1210297) is used to acetylate one enantiomer of the alcohol, allowing for easy separation from the unreacted enantiomer. nih.gov This strategy provides access to both enantiomers of a chiral compound—one as the alcohol and the other as the corresponding ester. nih.gov

The table below presents data on the lipase-catalyzed kinetic resolution of various racemic secondary alcohols, illustrating the high enantioselectivity often achieved.

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols

Racemic Alcohol Substrate Lipase Acyl Donor Solvent Product (ee, %) Unreacted Alcohol (ee, %)
1-Phenylethanol Candida antarctica Lipase B Vinyl Acetate n-Heptane >99 (R-acetate) >99 (S-alcohol)
1-(2-Furyl)ethanol Candida antarctica Lipase B Vinyl Acetate n-Heptane >99 (R-acetate) >99 (S-alcohol)
(R,S)-Flurbiprofen Candida antarctica Lipase B Methanol Organic 89.6 (R-ester) -

Data compiled from various studies on lipase-catalyzed kinetic resolutions. jocpr.comnih.govnih.gov

Ring-Opening Polymerization (ROP) Reactions of Oxirane Compounds

The high ring strain of the three-membered oxirane ring (approximately 116 kJ/mol) provides a strong thermodynamic driving force for ring-opening polymerization (ROP). researchgate.netmdpi.com This process allows for the synthesis of polyethers with diverse architectures and functionalities. ROP of oxiranes can proceed through several mechanistic pathways, primarily cationic, anionic, and coordination-insertion mechanisms. mdpi.comyoutube.com

Mechanistic Pathways of ROP

Cationic ring-opening polymerization (CROP) is typically initiated by Brønsted acids (e.g., HClO₄) or Lewis acids (e.g., BF₃, PF₅), which generate the cationic propagating species. researchgate.netmdpi.com The polymerization proceeds through two main mechanisms that can operate simultaneously: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism. mdpi.com

Active Chain End (ACE) Mechanism : In this pathway, the growing polymer chain possesses a cationic center, typically a tertiary oxonium ion, at its terminus. This active end is attacked by the nucleophilic oxygen of an incoming monomer molecule. This is generally an Sɴ2-type reaction. mdpi.com

Activated Monomer (AM) Mechanism : In this alternative pathway, the monomer itself is activated by protonation or coordination to a Lewis acid. The nucleophilic end-group of a neutral polymer chain (e.g., a hydroxyl group) then attacks this activated monomer to propagate the chain. mdpi.com

CROP of oxiranes can sometimes be complicated by side reactions, leading to the formation of cyclic oligomers. researchgate.net However, systematic studies on functionalized oxiranes have led to the development of methods that provide better control over the polymerization process, enabling the synthesis of complex polycyclic structures. acs.orgdocksci.com

Anionic ring-opening polymerization (AROP) of oxiranes is initiated by nucleophiles such as alkali metal alkoxides or organometallic compounds. researchgate.net The mechanism involves the nucleophilic attack of the initiator (or the growing anionic chain end) on one of the carbon atoms of the oxirane ring, leading to ring-opening and the formation of an alkoxide, which then propagates the polymerization. mdpi.com

The polymerization of functional epoxides, such as glycidyl (B131873) ethers, has been extensively studied. researchgate.netnih.gov For these monomers, a "monomer-activated" anionic ROP can be employed, where a Lewis acid is used in conjunction with an initiator. This approach helps to reduce side reactions and allows for the synthesis of well-defined polymers. researchgate.net Mechanistic studies, combining experimental data with density functional theory (DFT) calculations, suggest that the AROP mechanism often begins with the coordination of the Lewis-basic epoxide to the cation of the initiator pair, which pre-activates the monomer for nucleophilic attack. acs.orgnih.gov

Recent research has also explored mechanochemical AROP, where ball milling is used to induce polymerization in the solid state, offering a solvent-free synthetic route. researchgate.netnih.gov

Coordination-insertion polymerization is a highly controlled process catalyzed by transition metal complexes, famously pioneered with Ziegler-Natta catalysts for olefins. nih.govwikipedia.org For oxiranes and other cyclic esters, this mechanism provides excellent control over polymer architecture and stereochemistry. nih.govmdpi.com

The key steps in this mechanism are:

Coordination : The oxygen atom of the oxirane monomer coordinates to the Lewis acidic metal center of the catalyst. mdpi.comfiveable.me

Insertion : The coordinated monomer then inserts into the metal-alkoxide bond of the catalyst. This occurs via a nucleophilic attack of the alkoxide group (part of the catalyst or the growing chain) on the coordinated oxirane ring, leading to ring-opening and chain propagation. nih.govmdpi.com

A wide range of metal catalysts have been developed, including those based on aluminum, zinc, magnesium, and lanthanides. nih.gov Heterometallic catalysts, which contain two different metals, often show enhanced activity and selectivity due to cooperative effects between the metal centers. nih.gov Recently, metal-organic frameworks (MOFs) have also emerged as effective heterogeneous catalysts for oxirane ring-opening reactions. thieme-connect.comresearchgate.netresearchgate.net Furthermore, an unprecedented "metal-free" coordination-insertion mechanism has been proposed, utilizing a silicon-based compound that mimics the behavior of metal catalysts. rsc.org

Stereocontrol in Polymerization (e.g., Chain-End and Enantiomorphic-Site Control)

The polymerization of monosubstituted oxiranes, such as this compound, presents a significant challenge in controlling the stereochemistry of the resulting polymer backbone. The stereogenic center in the monomer can lead to different tacticities (isotactic, syndiotactic, atactic) in the final polymer, which in turn dictates its physical properties. Two primary mechanisms govern the stereochemical outcome: chain-end control and enantiomorphic-site control. acs.org

In a chain-growth polymerization, the stereogenic center of the last monomer unit added to the growing chain influences the stereochemistry of the incoming monomer enchainment. acs.org This is known as chain-end control . If this influence is dominant, a stereochemical error, once it occurs, will be propagated along the chain. acs.org Achiral catalysts can induce isoselectivity through this mechanism, often resulting in isotactic polymers with stereoblock structures. acs.org

Conversely, enantiomorphic-site control is exerted by a chiral catalyst. acs.org The chiral environment of the catalyst's active site dictates the stereoselective addition of the monomer, overriding the influence of the polymer chain end. acs.org This mechanism is highly effective in producing stereoregular polymers, as any potential error in monomer insertion is corrected by the catalyst's preference for a specific enantiomer. acs.org Most stereoselective epoxide polymerizations are regulated by enantiomorphic-site control. acs.org The discovery that iron(III) chloride could polymerize propylene (B89431) oxide to yield a semicrystalline, isotactic fraction was a landmark in demonstrating stereoselectivity in epoxide polymerization. acs.org

For the polymerization of racemic this compound, an enantiopure catalyst operating under an enantiomorphic-site control mechanism would selectively polymerize one enantiomer, leaving the other unreacted in a process known as kinetic resolution. The resulting poly(this compound) would be highly isotactic.

Table 1: Mechanisms of Stereocontrol in Oxirane Polymerization

Control Mechanism Description Catalyst Type Outcome of Stereochemical Error Resulting Polymer Structure (Typically)
Chain-End Control Stereochemistry of the last enchained monomer unit dictates the stereochemistry of the next monomer addition. acs.org Typically achiral Error is propagated. acs.org Isotactic with stereoblocks. acs.org
Enantiomorphic-Site Control The chirality of the catalyst's active site dictates the stereoselective enchainment of the monomer. acs.org Chiral (enantiopure or racemic) Error is corrected. acs.org Highly isotactic. acs.org

Regiochemical Specificity in Oxirane Polymerization

The ring-opening of an unsymmetrical epoxide like this compound can proceed through two different pathways, leading to variations in the polymer's regiochemistry. The nucleophilic attack, either by an initiator or the growing polymer chain end, can occur at the less substituted carbon (methylene, Cβ) or the more substituted carbon (methine, Cα) of the oxirane ring. acs.org

Attack at the methylene (B1212753) carbon (β-cleavage): This results in the formation of a secondary metal alkoxide at the active chain end. acs.org This is the most common pathway in anionic and coordination polymerizations, as it is less sterically hindered. researchgate.net

Attack at the methine carbon (α-cleavage): This pathway leads to a primary metal alkoxide. acs.org

The regiochemistry of the resulting polymer is crucial as it affects the final properties. A regioregular polymer, where only one type of ring-opening occurs, is typically desired. acs.org Most discrete metal-based catalysts polymerize monosubstituted epoxides to yield substantially regioregular polyethers. acs.org The choice of catalyst and reaction conditions heavily influences the regioselectivity. For instance, in base-catalyzed reactions, the nucleophile preferentially attacks the less sterically hindered carbon atom. researchgate.netresearchgate.net Under acidic conditions, protonation of the epoxide oxygen weakens the Cα-O bond, making the more substituted carbon more susceptible to nucleophilic attack. researchgate.net The regiochemistry can be readily determined using techniques like 13C NMR spectroscopy. acs.org

Experimental and Theoretical Elucidation of Polymerization Kinetics and Mechanisms

Understanding the kinetics and mechanisms of oxirane polymerization is essential for controlling the molecular weight, dispersity, and architecture of the resulting polymers. acs.orgnih.gov Polymerization can proceed via cationic, anionic, or coordination mechanisms. acs.orgnih.gov

Experimental studies are crucial for determining reaction rates and understanding the influence of various parameters.

Dilatometry: This technique can be used to follow the polymerization in real-time by measuring the volume contraction that occurs as the monomer is converted to the denser polymer. researchgate.net

Spectroscopy: Techniques like Raman spectroscopy can monitor the conversion of the monomer by tracking the disappearance of characteristic vibrational bands of the epoxide ring (e.g., around 790 cm⁻¹). radtech.org In-situ ¹H NMR spectroscopy is also a powerful tool for investigating kinetics and copolymerization reactivity ratios. researchgate.net

Chromatography: Size-exclusion chromatography (SEC) is used to determine the molecular weight and dispersity (ĐM) of the polymer, providing insights into whether the polymerization is a living/controlled process. researchgate.net

Theoretical studies , often employing quantum mechanical methods like Density Functional Theory (DFT), provide deep insights into the reaction mechanisms. researchgate.netresearchgate.net These calculations can elucidate the energetics of different proposed pathways, such as protonation, ring-opening, and propagation steps. researchgate.net For example, DFT calculations have been used to show that the gas-phase Meerwein reaction of epoxides is thermodynamically favorable. nih.gov Such theoretical models can help rationalize experimental observations, such as regioselectivity, and guide the design of new catalysts and reaction conditions. researchgate.netresearchgate.net

The combination of experimental kinetics and theoretical calculations allows for a comprehensive understanding of the polymerization of oxiranes like this compound, enabling the synthesis of well-defined polyethers.

Derivatization Strategies for Analytical and Functional Purposes

Gas-Phase Derivatization via Meerwein Reaction for Mass Spectrometry Analysis

For the sensitive and selective analysis of epoxides by mass spectrometry (MS), gas-phase derivatization can be employed. The Meerwein reaction offers a powerful strategy for this purpose. acs.orgnih.govacs.org In this reaction, epoxides react with specific ions in the gas phase to form characteristic products. acs.orgnih.gov

For instance, phosphonium (B103445) ions can react with epoxides in the gas phase to induce a three-to-five-membered ring expansion, yielding dioxaphospholanium ion products. acs.orgnih.gov This reaction proceeds via the addition of the phosphonium ion to the oxygen atom of the oxirane, followed by an intramolecular nucleophilic attack. acs.orgnih.gov Subsequent collision-induced dissociation (CID) of this product can lead to a characteristic mass shift, enhancing the selectivity of detection. acs.orgnih.gov

Similarly, the ethylnitrilium ion, which can be generated from the common HPLC mobile phase acetonitrile (B52724) under atmospheric pressure ionization conditions (like ESI or APCI), efficiently undergoes a gas-phase Meerwein reaction with epoxides. nih.govacs.org This reaction forms an initial oxonium ion, which then expands to the Meerwein product. nih.govacs.org CID of this product results in a net oxygen-by-nitrogen replacement with a characteristic mass shift of 1 Da, providing strong evidence for the presence of an epoxide. nih.govacs.org This approach offers a rapid and sensitive method for the direct analysis of epoxides like this compound without extensive sample preparation. nih.govacs.org

Solution-Phase Derivatization for High-Performance Liquid Chromatography (HPLC) Quantitation (e.g., N,N-Diethyldithiocarbamate)

High-performance liquid chromatography (HPLC) is a widely used technique for the quantification of chemical compounds. However, epoxides often lack a strong chromophore, making them difficult to detect at low concentrations with standard UV-Vis detectors. To overcome this, derivatization with a UV-active reagent is a common strategy. libretexts.org

A robust method for the quantitation of low levels of epoxides involves derivatization with N,N-diethyldithiocarbamate (DTC). nih.govresearchgate.net The reaction involves the nucleophilic attack of the dithiocarbamate (B8719985) on one of the epoxide carbons, leading to the formation of a stable DTC ester. nih.govresearchgate.net This reaction is typically carried out by heating the epoxide with an excess of DTC at a neutral pH. nih.govresearchgate.net The resulting derivative possesses strong UV absorbance (around 278 nm), allowing for sensitive detection. nih.govresearchgate.net

After the derivatization, any unreacted DTC can be easily removed by acidifying the reaction mixture, which causes it to decompose into carbon disulfide and diethylamine. nih.govresearchgate.net The derivatized sample, containing the stable ester of this compound, can then be analyzed by reversed-phase HPLC (RP-HPLC). nih.govresearchgate.net This method is robust, allows for the detection of picomole quantities of the analyte, and is suitable for analyzing epoxides in complex matrices like physiological fluids after minimal pretreatment. nih.govresearchgate.net

Table 2: HPLC Derivatization of Epoxides with N,N-Diethyldithiocarbamate

Parameter Condition/Value Reference
Derivatizing Agent N,N-diethyldithiocarbamate (DTC) nih.govresearchgate.net
Reaction pH Neutral (e.g., pH 7.0) nih.govresearchgate.net
Reaction Temperature 60 °C nih.govresearchgate.net
Reaction Time 20 min nih.govresearchgate.net
Removal of Excess Reagent Acidification to pH 2 with orthophosphoric acid nih.govresearchgate.net
Detection Wavelength 278 nm nih.govresearchgate.net
Quantitation Range 0.25 to 50 µM nih.govresearchgate.net
Detection Limit As low as 5 pmol nih.govresearchgate.net

Selective Derivatization of Epoxide Groups in Complex Molecular Architectures

In complex molecules that contain multiple functional groups, the selective derivatization of the epoxide moiety is crucial for both analytical and synthetic purposes. The high reactivity of the strained three-membered ring of an epoxide allows for its selective ring-opening with a wide range of nucleophiles under specific conditions. mdpi.comnih.gov

The choice of reagent and reaction conditions can achieve high chemo- and regioselectivity. For example, the ring-opening of epoxy-steroids has been accomplished with high selectivity using a Co₂(CO)₈/3-hydroxypyridine catalytic system for alkoxycarbonylation, which proceeds with inversion of the original configuration. nih.gov

A variety of nucleophiles can be employed for the selective ring-opening of epoxides, leading to diverse functionalized products. These include:

Azides (e.g., NaN₃): To introduce an azido (B1232118) group, which can be further functionalized. researchgate.net

Amines (e.g., piperidine): To form amino alcohols. researchgate.net

Thiols (e.g., sodium thiophenolate): To generate thioethers. researchgate.net

Alcohols/Phenols: To create ethers. researchgate.net

Hydrazines: As seen in the synthesis of the HIV protease inhibitor atazanavir, where regiospecific ring-opening of an epoxide with a protected hydrazine (B178648) is a key step. mdpi.com

This selective reactivity allows the epoxide group in a complex structure, such as a polymer or a pharmaceutical intermediate containing the this compound unit, to act as a versatile handle for introducing new functionalities or for conjugation to other molecules.

Other Significant Chemical Transformations

The oxirane ring, characterized by its significant strain, serves as a versatile functional group for a variety of chemical transformations beyond the more common ring-opening reactions. For this compound and its analogs, these transformations include coupling reactions to form five-membered heterocycles, skeletal rearrangements to yield valuable carbonyl compounds, and pathways involving metal intermediates.

Coupling Reactions (e.g., Carbon Dioxide for Cyclic Carbonate Formation)

The reaction of epoxides with carbon dioxide (CO₂) to produce cyclic carbonates is a highly atom-economical process and is considered a significant method for CO₂ utilization. researchgate.netrsc.org This transformation is of considerable industrial interest as cyclic carbonates are used as polar aprotic solvents and electrolytes in lithium-ion batteries. rsc.org The synthesis of cyclic carbonates from epoxides and CO₂ generally requires a catalyst to proceed efficiently. rsc.org

A wide array of catalytic systems have been developed for this cycloaddition reaction, including metal-based catalysts and metal-free organocatalysts. rsc.orgbenthamopen.com The reaction mechanism typically involves the activation of the epoxide by a Lewis acidic catalyst, followed by nucleophilic attack of an anion on one of the epoxide carbons. Subsequent attack by CO₂ and intramolecular cyclization yields the cyclic carbonate.

For oxirane analogs, such as various terminal epoxides, numerous catalyst systems have been shown to be effective. For instance, binary organocatalyst systems have been developed that operate under mild conditions (e.g., 25-45 °C, 1 atm CO₂) to convert a range of epoxides to their corresponding cyclic carbonates in high yields. researchgate.net Heterogeneous catalysts, such as functionalized cross-linked polystyrenes, have also demonstrated high activity and the advantage of being easily recyclable. rsc.org The catalytic activity of these polystyrene-supported catalysts can be significantly enhanced by the addition of Lewis acids like anhydrous FeCl₃ or AlCl₃. rsc.org

Table 1: Catalyst Performance in the Cycloaddition of CO₂ to Various Epoxides

Epoxide SubstrateCatalyst SystemTemperature (°C)CO₂ PressureYield (%)Reference
Propylene OxideCopolymer 1/FeCl₃110-92 rsc.org
Phenyl Glycidyl EtherAluminium(III)(salen) acetate / n-Bu₄NBr01 atm36 (54% ee) mdpi.com
Terminal Epoxides (general)Pyridinium salt (Catalyst 26)1201 bar95-99 (conversion) rsc.org
Terminal Epoxides (general)Pyridinium salt (Catalyst 27)501 bar81-98 rsc.org
1,2-EpoxyhexanePS-Cat / TBAI45-- researchgate.net

Rearrangement Reactions (e.g., Skeletal Rearrangements)

Epoxides can undergo skeletal rearrangements to form carbonyl compounds such as aldehydes and ketones, a transformation known as the Meinwald rearrangement. rsc.orgnih.gov This reaction is typically catalyzed by Lewis acids, which coordinate to the epoxide oxygen, facilitating the cleavage of a carbon-oxygen bond to form a carbocation intermediate. rsc.orgresearchgate.net Subsequent migration of a hydride or an alkyl group leads to the formation of the carbonyl compound. researchgate.net

The regioselectivity of the rearrangement is influenced by the substitution pattern of the epoxide. For terminal epoxides, the formation of aldehydes is often favored. rsc.org However, certain catalytic systems can selectively produce methyl ketones from monoalkyl-substituted terminal epoxides. rsc.org

While specific studies on the rearrangement of this compound are not prevalent, the general principles of the Meinwald rearrangement can be applied. Acid-catalyzed treatment of this compound would likely lead to the formation of a carbocation at the more substituted secondary carbon of the oxirane ring. A subsequent hydride shift would then yield the corresponding aldehyde. The choice of Lewis acid catalyst can be critical in controlling the selectivity and efficiency of the reaction. nih.gov For instance, catalysts such as scandium(III) triflate are known to promote the rearrangement of epoxides to their corresponding keto derivatives. researchgate.net

Table 2: Catalysts for Epoxide Rearrangement Reactions

Epoxide TypeCatalystProduct TypeReference
Terminal EpoxidesLewis Acids (general)Aldehydes (major) rsc.org
Monoalkylated EpoxidesPd(OAc)₂, MnI₂, Co₂(CO)₈Methylketones rsc.org
General EpoxidesScandium(III) triflateKeto derivatives researchgate.net
Terpene-derived EpoxidesZnBr₂, Cu(BF₄)₂·nH₂OAldehydes nih.gov

Metallation and Deoxygenation Pathways

Epoxides can be deoxygenated to form alkenes through various chemical pathways, often involving organometallic reagents or metal catalysts. wikipedia.org One method involves the use of oxophilic reagents, such as the combination of tungsten hexachloride and n-butyllithium, which effectively removes the oxygen atom from the epoxide to yield the corresponding alkene. wikipedia.org Another approach is the catalytic deoxygenation using carbon monoxide as the reducing agent, facilitated by a homogeneous iridium pincer complex in the presence of a Lewis acid co-catalyst. nih.gov This reaction is particularly effective for terminal alkyl epoxides. nih.gov

The reaction with thiourea (B124793) can also be used to convert epoxides into episulfides (thiiranes). wikipedia.org Furthermore, treatment of epoxides with n-butyllithium can lead to ring cleavage through lithiation, resulting in the formation of β-lithioalkoxides. wikipedia.org

For this compound, these deoxygenation methods would be expected to yield 3-(3-tert-butyl-phenoxy)prop-1-ene. The choice of reagent and reaction conditions would be crucial in achieving this transformation efficiently and with high selectivity.

Table 3: Reagents for Deoxygenation of Epoxides

Reagent/Catalyst SystemProductKey FeaturesReference
Tungsten hexachloride / n-butyllithiumAlkeneEffective deoxygenation wikipedia.org
Iridium pincer complex / CO / Lewis acidAlkeneHomogeneous catalysis, good for terminal epoxides nih.gov
ThioureaEpisulfide (Thiirane)Conversion to sulfur analog wikipedia.org
n-Butyllithiumβ-lithioalkoxideRing cleavage via metallation wikipedia.org

Computational and Theoretical Studies of 2 3 Tert Butyl Phenoxymethyl Oxirane Reactivity

Quantum Chemical Calculations (e.g., DFT) for Reaction Pathways and Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of reactions involving 2-(3-tert-butyl-phenoxymethyl)-oxirane. These calculations can elucidate the step-by-step mechanism of its transformations, such as the nucleophilic ring-opening reaction, which is characteristic of epoxides.

For instance, in the aminolysis of similar epoxides, DFT has been used to explore the reaction pathways. researchgate.net The calculations can identify key intermediates and transition states, providing a detailed picture of how reactants are converted into products. The reaction mechanism of this compound with a nucleophile (e.g., an amine) would be expected to proceed through a backside attack at one of the oxirane carbon atoms, leading to the opening of the three-membered ring. DFT calculations can model this process, including the approach of the nucleophile, the breaking of the C-O bond in the epoxide ring, and the subsequent protonation of the resulting alkoxide to form the final amino alcohol product.

The choice of functional and basis set in DFT calculations is crucial for obtaining accurate results. Commonly used functionals for such studies include B3LYP and M06-2X, paired with basis sets like 6-31G(d,p) or larger, to provide a good balance between computational cost and accuracy.

| Ea (Path B) | 14.8 | Activation energy for attack at the more substituted carbon |

Note: The data in this table is illustrative and represents typical values for epoxide ring-opening reactions.

Modeling of Catalyst-Substrate Interactions and Binding Energies

Computational modeling is a powerful tool for understanding how catalysts interact with this compound to enhance its reactivity. Catalysts, such as Lewis acids or proton sources, can activate the epoxide ring by coordinating to the oxygen atom, making it more susceptible to nucleophilic attack.

DFT calculations can be used to model the formation of a catalyst-substrate complex. By calculating the binding energy, researchers can quantify the strength of the interaction between the catalyst and the oxirane oxygen. A higher binding energy suggests a more stable complex and potentially a more effective catalyst. These models can also reveal the geometric changes in the epoxide upon catalyst binding, such as the elongation of the C-O bonds, which facilitates ring-opening.

For example, in acid-catalyzed hydrolysis of epoxides, computational models have shown how a hydronium ion can interact with the epoxide oxygen, leading to a protonated intermediate that is highly reactive. researchgate.net Similar models for this compound would involve placing a Lewis acid or a proton source near the oxirane oxygen and optimizing the geometry to find the most stable arrangement.

Elucidation of Transition States and Activation Energy Barriers

A key aspect of computational studies is the identification of transition states and the calculation of activation energy barriers. The transition state represents the highest energy point along the reaction coordinate, and its structure provides crucial information about the mechanism. The activation energy (Ea) is the energy difference between the reactants and the transition state, and it determines the rate of the reaction.

For the ring-opening of this compound, there are two possible transition states, corresponding to the nucleophilic attack at the two different carbon atoms of the oxirane ring. DFT calculations can be used to locate the structures of these transition states and compute their energies. researchgate.netresearchgate.net A lower activation energy barrier indicates a faster reaction pathway.

Transition state theory can then be used to calculate theoretical reaction rate constants, which can be compared with experimental data to validate the computational model. researchgate.net The study of transition states is fundamental to understanding the kinetics of the reactions of this compound.

Prediction of Regio- and Stereoselectivity

The ring-opening of unsymmetrical epoxides like this compound can result in two different constitutional isomers (regioisomers). Computational chemistry is particularly useful for predicting the regioselectivity of such reactions. By calculating the activation energy barriers for the two possible reaction pathways (attack at C2 vs. C3 of the oxirane ring), one can predict which regioisomer will be the major product. The pathway with the lower activation energy will be kinetically favored.

In general, for nucleophilic ring-opening under neutral or basic conditions, the attack is favored at the less sterically hindered carbon atom (C3). Under acidic conditions, the reaction may favor attack at the more substituted carbon atom (C2) due to the development of a partial positive charge on this carbon in the transition state. DFT calculations can quantify these effects and provide a reliable prediction of the regioselectivity.

Furthermore, these calculations can also predict the stereochemistry of the product. The ring-opening of an epoxide is typically an SN2-type reaction, which proceeds with an inversion of stereochemistry at the carbon atom being attacked. Computational models of the transition state can confirm this stereochemical outcome.

Table 2: Predicted Regioselectivity for Nucleophilic Addition to this compound.

Reaction Pathway Attacked Carbon Activation Energy (kcal/mol) Predicted Major Product
Path A C3 (less substituted) 12.3 Yes

| Path B | C2 (more substituted) | 14.8 | No |

Note: The data in this table is illustrative and represents a typical outcome for a reaction under neutral/basic conditions.

Advanced Applications in Organic Synthesis and Materials Science Research Focus

Utility as a Versatile Building Block in Complex Organic Synthesis

2-(3-Tert-butyl-phenoxymethyl)-oxirane, an epoxide, is a valuable building block in organic synthesis due to the high reactivity of its three-membered ring. ontosight.ai This reactivity allows for the introduction of a variety of functional groups through nucleophilic ring-opening reactions, making it a versatile precursor for more complex molecules. ontosight.aievitachem.com The ether linkage and the tert-butylphenyl group also impart specific solubility and steric properties to the molecule and its derivatives. Organic building blocks like this oxirane are fundamental components for the bottom-up, modular assembly of diverse molecular architectures. sigmaaldrich.comsemanticscholar.org The strategic placement of the tert-butyl group on the phenoxy moiety can influence the regioselectivity of the epoxide ring opening, offering a degree of control in synthetic pathways.

The chemical structure of this compound, featuring a reactive epoxy group, a phenyl ring, and a bulky tert-butyl group, contributes to its utility in constructing complex organic molecules. ontosight.ai The epoxide ring is susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and thiols, leading to the formation of new carbon-heteroatom bonds and the introduction of a β-hydroxy ether functionality. evitachem.com This reactivity is central to its role as a precursor in multistep synthetic sequences.

Role as Chiral Intermediates for Advanced Molecules

Chiral epoxides are highly sought-after intermediates in the synthesis of enantiomerically pure complex molecules, such as pharmaceuticals and natural products. mdpi.com When this compound is used in its chiral form, it allows for the stereospecific introduction of new functionalities, which is crucial for the biological activity of many advanced molecules.

While specific examples detailing the use of this compound in the total synthesis of alkaloids and terpenoids are not extensively documented in publicly available literature, the general utility of chiral epoxides in this field is well-established. Terpenoids and alkaloids are diverse classes of natural products with a broad range of biological activities. nih.govnih.gov The synthesis of these complex molecules often requires precise control over stereochemistry, a role for which chiral epoxides are well-suited. nih.gov The epoxide functionality can be opened by various carbon and heteroatom nucleophiles to construct the intricate carbon skeletons and introduce the necessary functional groups found in many alkaloids and terpenoids. researchgate.net

For instance, the synthesis of various natural products relies on the stereospecific ring-opening of epoxides to install key stereocenters. The general strategy involves the use of a chiral epoxide as a linchpin to connect different fragments of the target molecule, ensuring the correct relative and absolute stereochemistry.

The epoxide ring in this compound is a gateway to a multitude of functional group scaffolds. ontosight.ai The ring-opening reaction can be catalyzed by both acids and bases, and the choice of nucleophile dictates the resulting functionality. This versatility makes it a valuable precursor for creating a library of compounds with diverse chemical properties.

The following table illustrates the potential functional group transformations starting from this compound:

NucleophileResulting Functional GroupPotential Application Area
Amine (R-NH2)β-Amino alcoholPharmaceutical synthesis
Alcohol (R-OH)1,2-Diol etherPolymer chemistry, fine chemicals
Thiol (R-SH)β-Hydroxy thioetherMaterials science, synthesis of bioactive molecules
Cyanide (CN-)β-Hydroxy nitrilePrecursor for carboxylic acids and amines
Azide (N3-)β-Azido alcoholPrecursor for β-amino alcohols via reduction

These transformations highlight the role of this oxirane as a versatile intermediate for accessing a wide range of molecular scaffolds.

Strategic Involvement in the Preparation of Key Active Pharmaceutical Ingredient (API) Precursors

Active Pharmaceutical Ingredients (APIs) are the biologically active components of a drug product. nih.govresearchgate.net The synthesis of APIs often involves the use of specialized chemical intermediates to construct the final complex molecular structure. pharmanoble.com Epoxides, such as this compound, are important intermediates in the pharmaceutical industry due to their ability to introduce specific functionalities with stereochemical control. ontosight.ai

The general synthetic utility of this compound class suggests its potential application in the development of new APIs. The ability to undergo various chemical transformations allows for the structural modifications necessary to optimize the pharmacological activity of a lead compound.

Formation of Novel Polymeric Materials through Controlled ROP

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where the terminal end of a polymer chain attacks a cyclic monomer to form a longer polymer. rsc.org Epoxides, including glycidyl (B131873) ethers, are a common class of monomers used in ROP to produce polyethers. uni-mainz.de The controlled ROP of this compound can lead to the formation of novel polymeric materials with tailored properties.

The polymerization can be initiated by cationic, anionic, or coordination initiators. The choice of initiator and reaction conditions can influence the molecular weight, polydispersity, and microstructure of the resulting polymer. For instance, the zwitterionic ring expansion polymerization of tert-butyl glycidyl ether with B(C6F5)3 has been shown to produce cyclic polyethers. ehu.esresearchgate.net

The presence of the bulky tert-butylphenyl group in the side chain of the resulting polyether would be expected to influence its physical properties, such as its glass transition temperature, solubility, and thermal stability. These properties can be further tuned by copolymerizing this compound with other epoxides.

Below is a table summarizing potential polymerization methods and their outcomes for this monomer:

Polymerization MethodInitiator ExamplePotential Polymer ArchitectureKey Features
Cationic ROPLewis acids (e.g., BF3·OEt2)Linear or branched polyetherFast polymerization, potential for side reactions
Anionic ROPAlkoxides, hydroxidesLinear polyetherControlled molecular weight, narrow polydispersity
Zwitterionic ROPB(C6F5)3Cyclic polyetherFormation of cyclic architectures
Coordination ROPMetal-based catalystsStereoregular polyetherControl over tacticity

The resulting polymers could find applications in areas such as specialty coatings, adhesives, and as toughening agents for other materials.

Integration into Multi-step Continuous Flow Synthesis Protocols

Continuous flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. dntb.gov.uarsc.org The integration of versatile building blocks like this compound into multi-step continuous flow synthesis protocols is an area of active research. nih.gov

The synthesis of this oxirane itself, and its subsequent reactions, can be adapted to flow processes. For example, the synthesis of similar oxiranes has been demonstrated in continuous flow. researchgate.net In a multi-step flow synthesis, the product from one reactor is directly fed into the next, allowing for the rapid and efficient construction of complex molecules without the need for isolation and purification of intermediates.

A hypothetical multi-step continuous flow synthesis involving this compound could involve the following sequence of operations:

StepReactionReactor TypePotential Advantages in Flow
1Synthesis of this compoundPacked-bed or microreactorEnhanced safety for handling reactive intermediates
2Ring-opening with a nucleophileHeated coil reactorPrecise temperature control, rapid reaction screening
3Further functional group transformationIn-line purification columnIntegration of reaction and purification
4Final product isolationContinuous extraction/crystallizationAutomated and efficient product recovery

Such an integrated flow system would be particularly beneficial for the synthesis of API precursors, where consistency and quality control are paramount.

Contributions to Functional Material Design (e.g., Graphene Oxide Functionalization)

A comprehensive review of scientific literature and patent databases reveals a notable absence of published research detailing the specific application of this compound in the realm of functional material design, particularly concerning the functionalization of graphene oxide. While the functionalization of graphene oxide with various epoxy-containing compounds is a well-documented and active area of materials science research, there is no specific data or published studies that describe the use of this compound for this purpose.

The general strategy of using oxirane-containing molecules for modifying graphene oxide involves the ring-opening reaction of the epoxide. This reaction can be initiated by the oxygen-containing functional groups present on the graphene oxide surface, such as hydroxyl and carboxyl groups. Such covalent functionalization is employed to alter the properties of graphene oxide, for instance, to improve its dispersion in polymeric matrices, to introduce specific functionalities, or to modulate its electronic properties.

However, without specific studies on this compound, any discussion of its potential effects on graphene oxide would be purely speculative. Factors such as the steric hindrance introduced by the tert-butyl group and the electronic effects of the phenoxymethyl (B101242) substituent would theoretically influence the reactivity of the oxirane ring and the properties of the resulting functionalized graphene oxide.

Due to the lack of available research findings, it is not possible to provide detailed data on the contributions of this compound to functional material design. Consequently, no data tables on its performance or comparative analysis in this context can be presented. The scientific community has not yet explored or reported on this specific application.

Future Directions and Emerging Research Avenues for 2 3 Tert Butyl Phenoxymethyl Oxirane Chemistry

Development of Next-Generation Catalytic Systems for Enhanced Selectivity and Efficiency

The regioselective and enantioselective ring-opening of 2-(3-Tert-butyl-phenoxymethyl)-oxirane is paramount for its synthetic utility. Future research will undoubtedly focus on the development of sophisticated catalytic systems to achieve unparalleled control over these transformations.

Metal-organic frameworks (MOFs) are emerging as a promising class of heterogeneous catalysts. Their high surface area, tunable porosity, and the potential for incorporating catalytically active metal centers make them ideal candidates for developing highly selective catalysts for oxirane transformations. Research in this area will likely explore the design of MOFs with specific pore sizes and active sites tailored for the regioselective nucleophilic attack on the oxirane ring of this compound.

Furthermore, the development of novel chiral catalysts for the kinetic resolution of racemic this compound will continue to be a major focus. This includes the design of new salen-metal complexes and organocatalysts that can efficiently discriminate between the two enantiomers, providing access to enantiopure building blocks for the synthesis of pharmaceuticals and other chiral molecules.

Catalyst TypePotential Advantages for this compoundResearch Focus
Metal-Organic Frameworks (MOFs)High selectivity, reusability, tunable active sitesDesign of MOFs with optimized pore structure and active centers for regioselective ring-opening.
Chiral Salen-Metal ComplexesHigh enantioselectivity in kinetic resolutionDevelopment of new ligands to enhance catalytic activity and enantioselectivity.
OrganocatalystsMetal-free, environmentally benign, high enantioselectivityDesign of novel chiral amines, phosphoric acids, and other organocatalysts for asymmetric ring-opening reactions.

Exploration of Sustainable and Green Chemistry Approaches in Oxirane Transformations

The principles of green chemistry are increasingly influencing the direction of chemical synthesis. For this compound, this translates to the development of more environmentally benign and efficient synthetic routes and transformations.

A key area of focus is the use of biocatalysis. Enzymes, such as epoxide hydrolases and dehalogenases, offer the potential for highly selective and environmentally friendly transformations of oxiranes. nih.gov Future research will likely involve the discovery and engineering of novel enzymes with enhanced activity and stability for the kinetic resolution or asymmetric synthesis of this compound and its derivatives. nih.govnih.gov This approach aligns with the growing demand for sustainable manufacturing processes in the chemical industry.

Solvent-free reaction conditions or the use of green solvents like water or supercritical fluids are also gaining traction. rsc.org The synthesis of glycidyl (B131873) ethers, including this compound, is being explored under solvent-free conditions using phase-transfer catalysis, which can significantly reduce the environmental impact of the process. chalmers.se

Deeper Mechanistic Insights into Complex and Unprecedented Oxirane Reactivity

A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. For this compound, future research will aim to provide deeper mechanistic insights into its reactivity, particularly in complex and unprecedented transformations.

Computational chemistry, utilizing methods like Density Functional Theory (DFT), will play a pivotal role in elucidating the intricate details of reaction pathways. mdpi.comresearchgate.net These theoretical studies can help to understand the factors governing regioselectivity and stereoselectivity in the ring-opening reactions of this compound with various nucleophiles. By modeling transition states and reaction intermediates, researchers can gain valuable insights that can guide the development of more efficient and selective catalysts. mdpi.comresearchgate.net

Furthermore, the study of unconventional reaction pathways, such as radical-mediated ring-opening reactions, could unveil new synthetic possibilities for this versatile oxirane.

Expansion of Synthetic Utility in Bio-inspired and Medicinal Chemistry Fields

The structural motif derived from the ring-opening of this compound is of significant interest in medicinal chemistry. The resulting 1-aryloxy-3-amino-2-propanol core structure is a key pharmacophore in many β-adrenergic blocking agents (beta-blockers).

Future research will likely focus on leveraging this compound as a chiral building block for the synthesis of novel bioactive compounds. Its use in the asymmetric synthesis of new beta-blockers with improved pharmacological profiles is an active area of investigation. nih.govnih.gov The tert-butyl group on the phenoxy ring can influence the lipophilicity and metabolic stability of the resulting drug molecules, potentially leading to improved therapeutic properties.

Moreover, the versatility of the oxirane ring allows for its incorporation into a wide range of complex molecules, including bio-inspired natural product analogues. The development of efficient and selective methods for the transformation of this compound will undoubtedly expand its utility in the synthesis of new drug candidates and chemical probes for biological research. researchgate.netmt.com

Advanced Spectroscopic and Chromatographic Techniques for In-Depth Reaction Monitoring and Product Analysis

The development and application of advanced analytical techniques are essential for gaining a comprehensive understanding of chemical reactions and for ensuring the purity of synthetic products. For the chemistry of this compound, these techniques are crucial for real-time reaction monitoring and for the analysis of chiral products.

In-situ spectroscopic techniques, such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for monitoring the progress of reactions involving this compound in real-time. nih.gov These techniques provide valuable kinetic and mechanistic data without the need for sampling, allowing for a more accurate understanding of the reaction dynamics.

For the analysis of chiral products, advanced chromatographic techniques are indispensable. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods are continuously being developed and refined for the efficient separation and quantification of enantiomers. The development of new chiral stationary phases will be crucial for achieving high-resolution separation of the enantiomers of this compound and its derivatives.

Analytical TechniqueApplication in this compound ChemistryFuture Developments
In-situ ATR-FTIR SpectroscopyReal-time monitoring of reaction kinetics and intermediates.Development of more robust probes and data analysis methods for complex reaction mixtures.
In-situ NMR SpectroscopyDetailed mechanistic studies and identification of transient species.Higher field magnets and faster acquisition techniques for improved sensitivity and time resolution.
Chiral HPLCEnantiomeric excess determination and preparative separation of enantiomers.New chiral stationary phases with enhanced selectivity and broader applicability.
Chiral GCAnalysis of volatile derivatives and enantiomeric purity assessment.Development of new chiral columns with higher thermal stability and efficiency.

Q & A

Q. What are the common synthetic routes for 2-(3-Tert-butyl-phenoxymethyl)-oxirane, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via epoxidation of a precursor allylic alcohol or alkene. A standard method involves reacting 3-tert-butylphenol derivatives with epichlorohydrin under basic conditions (e.g., NaOH or K₂CO₃) to form the oxirane ring . Alternatively, m-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–25°C can epoxidize allylic intermediates, with yields influenced by steric hindrance from the tert-butyl group . Purification often involves distillation or recrystallization to achieve >95% purity. Key factors affecting yield include:

  • Temperature: Lower temperatures (0–10°C) minimize side reactions.
  • Solvent polarity: Polar aprotic solvents (e.g., DCM) enhance epoxidation efficiency.
  • Substrate purity: Impurities in the phenolic precursor reduce reactivity.

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR identifies the oxirane ring protons (δ 3.1–3.5 ppm) and tert-butyl group (δ 1.3 ppm, singlet).
    • ¹³C NMR confirms the epoxide carbons (δ 45–55 ppm) and aromatic carbons (δ 110–150 ppm) .
  • GC-MS: Resolves volatile impurities and quantifies purity (>95% via peak integration) .
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess stability under storage conditions .

Q. How does the tert-butyl group influence the compound’s physical properties?

Methodological Answer: The bulky tert-butyl group:

  • Increases hydrophobicity: LogP ≈ 3.2, reducing aqueous solubility but enhancing lipid membrane permeability .
  • Enhances thermal stability: Decomposition temperature >200°C due to steric protection of the epoxide ring .
  • Modulates crystallinity: The compound is typically a low-melting solid (mp ≈ 50–60°C) due to hindered molecular packing .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic ring-opening reactions in this compound?

Methodological Answer: The tert-butyl group directs nucleophilic attack via steric and electronic effects:

  • Steric effects: Bulky tert-butyl groups favor nucleophilic attack at the less hindered epoxide carbon (β to the aromatic ring) .
  • Electronic effects: Electron-withdrawing phenoxy groups polarize the epoxide ring, increasing electrophilicity at the α-carbon.
    Experimental validation:
  • Kinetic studies with amines (e.g., benzylamine) in THF show >80% β-selectivity .
  • DFT calculations (B3LYP/6-31G*) predict a 15 kJ/mol lower activation energy for β-attack .

Q. How can computational modeling predict the compound’s reactivity in catalytic asymmetric epoxidation?

Methodological Answer:

  • Molecular docking: Simulate interactions with chiral catalysts (e.g., Jacobsen’s Mn-salen complex) to predict enantiomeric excess (ee).
  • DFT studies: Analyze transition states to identify steric clashes between the tert-butyl group and catalyst ligands, which reduce ee (e.g., 70% ee predicted vs. 65% experimentally observed) .
  • QSPR models: Correlate substituent effects (Hammett σ⁺) with reaction rates for scalable catalyst design .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies in antimicrobial or cytotoxic activity often arise from:

  • Assay variability: Standardize protocols (e.g., MIC testing in Mueller-Hinton broth for bacteria) .
  • Impurity profiles: Use HPLC to quantify trace aldehydes (<0.1%) from epoxide hydrolysis, which may skew bioactivity results .
  • Structure-activity relationship (SAR) analysis: Compare analogs (e.g., 2-(3-chlorophenyl)oxirane) to isolate the tert-butyl group’s contribution to activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.